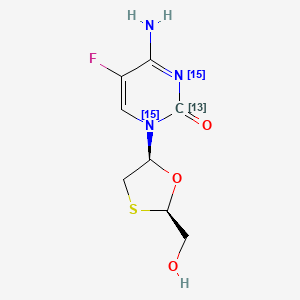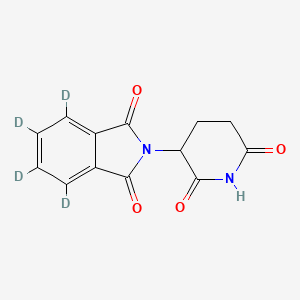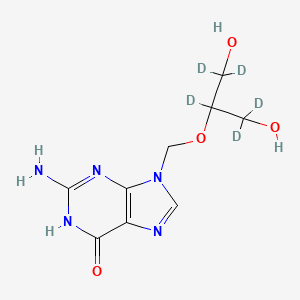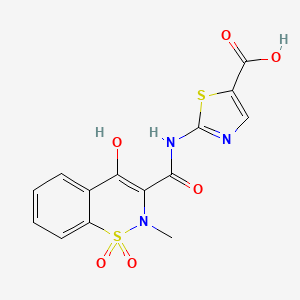
Emtricitabine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine-13C,15N2 is a stable isotope-labeled compound of Emtricitabine, which is a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Emtricitabine. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Emtricitabine molecule. The general synthetic route includes the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Pyrimidine Base: The pyrimidine base is introduced into the oxathiolane ring through nucleophilic substitution reactions.
Isotope Labeling: The carbon-13 and nitrogen-15 isotopes are incorporated into the molecule at specific positions during the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Emtricitabine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Emtricitabine-13C,15N2 has a wide range of scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Emtricitabine in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Emtricitabine.
Drug Interaction Studies: Used to investigate interactions between Emtricitabine and other drugs.
HIV Research: Employed in research related to the treatment and prevention of HIV infection.
Biological Tracing: Acts as a tracer in various biological studies to understand the behavior of Emtricitabine in vivo.
Wirkmechanismus
Emtricitabine-13C,15N2, like Emtricitabine, is a nucleoside reverse transcriptase inhibitor. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .
Vergleich Mit ähnlichen Verbindungen
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in HIV treatment.
Uniqueness of Emtricitabine-13C,15N2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetics and metabolic studies, providing insights that are not possible with unlabeled compounds.
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-SJLFXUEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)




![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)



